3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid
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Overview
Description
3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 2,2-dimethylpropanamide under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler derivative with a single carboxylic acid group.
3,4-Dimethylthiophene-2-carboxylic acid: A related compound with methyl groups instead of the 2,2-dimethylpropanamido groups.
Uniqueness
3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid is unique due to the presence of two 2,2-dimethylpropanamido groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
90070-04-5 |
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Molecular Formula |
C15H22N2O4S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3,4-bis(2,2-dimethylpropanoylamino)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C15H22N2O4S/c1-14(2,3)12(20)16-8-7-22-10(11(18)19)9(8)17-13(21)15(4,5)6/h7H,1-6H3,(H,16,20)(H,17,21)(H,18,19) |
InChI Key |
LEHGWOZVQOSQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CSC(=C1NC(=O)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
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